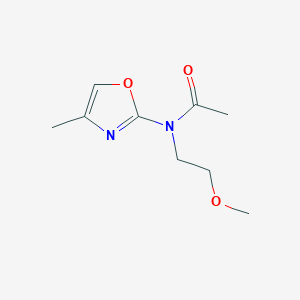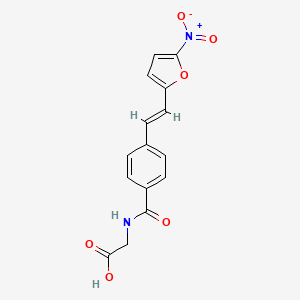
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitro group, which is known for its electron-withdrawing properties .
Vorbereitungsmethoden
The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Furan: The nitration of furan to introduce the nitro group at the 5-position.
Formation of Vinyl Group:
Amidation: The vinyl-substituted furan derivative is then reacted with 4-aminobenzoic acid to form the amide bond.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:
Reduction: The vinyl group can undergo hydrogenation to form an ethyl group using hydrogen gas and a metal catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. Major products formed from these reactions include amino derivatives, ethyl-substituted derivatives, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death . The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis . Molecular targets include bacterial DNA and enzymes such as nitroreductases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid include other nitrofuran derivatives such as nitrofurantoin and furazolidone . These compounds also exhibit antimicrobial properties but differ in their specific applications and mechanisms of action. For example, nitrofurantoin is primarily used to treat urinary tract infections, while furazolidone is used for bacterial diarrhea . The unique structure of this compound, with its vinyl and benzamido groups, provides distinct chemical reactivity and biological activity compared to these similar compounds .
Eigenschaften
Molekularformel |
C15H12N2O6 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)11-4-1-10(2-5-11)3-6-12-7-8-13(23-12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-3+ |
InChI-Schlüssel |
UPWOJPHYCALLCT-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
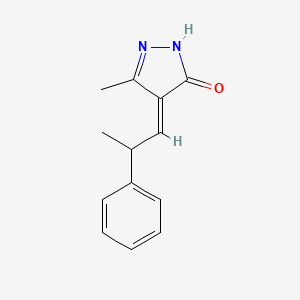

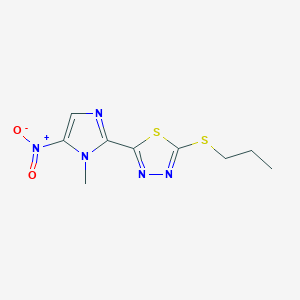
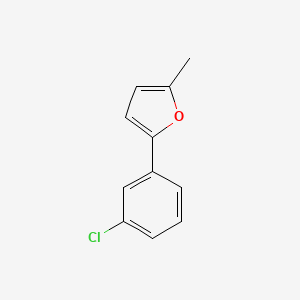
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
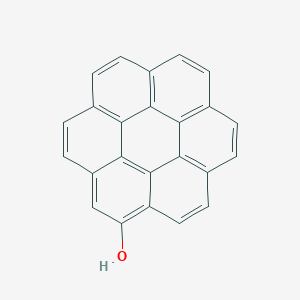
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
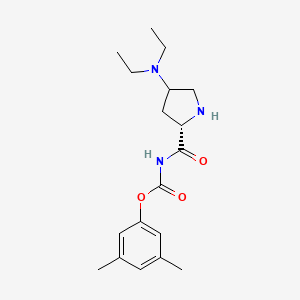
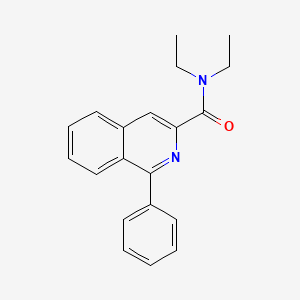
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
